1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,6-dimethoxybenzyl group and an amine group at the 4-position.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction between 2,6-dimethoxybenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.
Formation of Intermediate: The reaction yields an intermediate, 1-(2,6-dimethoxybenzyl)piperidine, which is then subjected to further reactions.
Amination: The intermediate is treated with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving receptor binding and neurotransmitter activity due to its structural similarity to certain neurotransmitters.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride can be compared with similar compounds such as:
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride: This compound has a similar structure but differs in its salt form, which can affect its solubility and reactivity.
4-Amino-1-(2,6-dimethoxybenzyl)piperidine: This compound lacks the hydrochloride salt form, which may influence its stability and handling properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and facilitate its use in various research applications .
Properties
IUPAC Name |
1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;/h3-5,11H,6-10,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSSNVRNBFPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-08-2 |
Source
|
Record name | 4-Piperidinamine, 1-[(2,6-dimethoxyphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849925-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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